N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide
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Description
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Solar Energy Conversion
Furan and thiophene derivatives have been synthesized and applied in dye-sensitized solar cells, showing significant improvements in solar energy-to-electricity conversion efficiency. One study demonstrated that the use of furan as a conjugated linker in phenothiazine-based dyes resulted in a 24% efficiency improvement compared to reference cells (Se Hun Kim et al., 2011).
Regiocontrolled Synthesis
Photooxygenation of 2-thiophenyl-substituted furans has been used for the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides, showcasing the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide in the process (Vasiliki Kotzabasaki et al., 2016).
Synthetic Efficiency
The efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides has been reported, highlighting the environmental friendliness and mild reaction conditions of the process (R. Raju et al., 2022).
Expanded Calix[n]pyrroles Synthesis
Studies on the synthesis of expanded calix[n]pyrroles and their furan or thiophene analogues have contributed to the development of cyclic oligomers with potential applications in molecular recognition and catalysis (A. Nagarajan et al., 2001).
Biobased Polyesters
Furan derivatives, specifically 2,5-bis(hydroxymethyl)furan, have been enzymatically polymerized to produce novel biobased polyesters, showcasing the potential of these compounds in sustainable materials science (Yi Jiang et al., 2014).
Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10,18,21H,11-12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBWUBZZKLFUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.